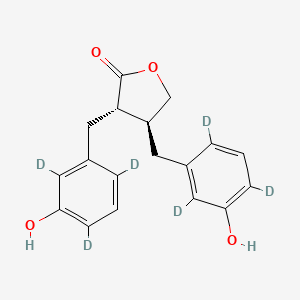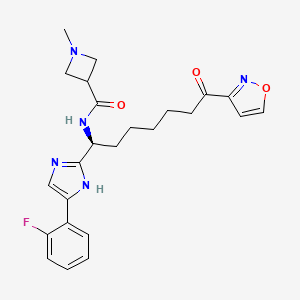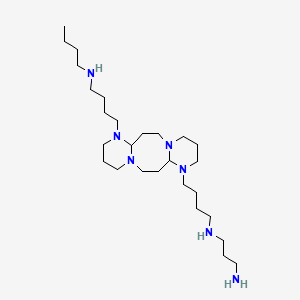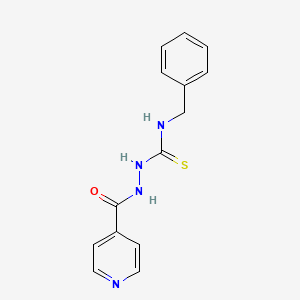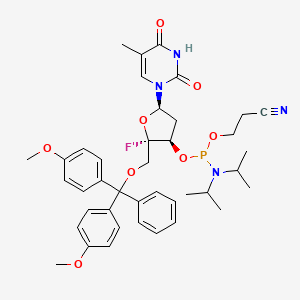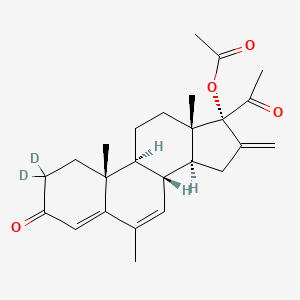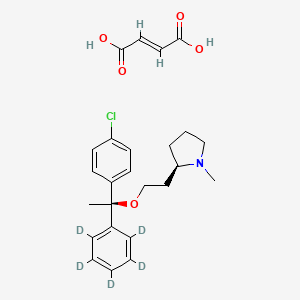
GABAA receptor agent 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GABAA receptor agent 6 is a compound that interacts with the gamma-aminobutyric acid type A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. This receptor plays a crucial role in regulating neuronal excitability and is involved in various physiological and pharmacological processes .
Preparation Methods
The synthesis of GABAA receptor agent 6 involves multiple steps, including the selection of appropriate subunits and the formation of heteropentamers. The synthetic routes and reaction conditions vary depending on the specific subunits used. Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
GABAA receptor agent 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GABAA receptor agent 6 has numerous scientific research applications. In chemistry, it is used to study the structure and function of GABAA receptors. In biology, it helps in understanding the role of these receptors in neuronal signaling and brain function. In medicine, it is used in the development of drugs for treating neuropsychiatric disorders such as epilepsy, insomnia, and anxiety. Additionally, it has industrial applications in the production of pharmaceuticals .
Mechanism of Action
GABAA receptor agent 6 exerts its effects by binding to the GABAA receptor, which modulates ion channels and hyperpolarizes the cell membrane. This prevents the transmission of action potentials, leading to an inhibitory effect on neuronal activity. The molecular targets and pathways involved include various subunits of the GABAA receptor and associated signaling pathways .
Comparison with Similar Compounds
GABAA receptor agent 6 is unique in its specific interaction with the GABAA receptor. Similar compounds include other GABAA receptor modulators such as benzodiazepines, barbiturates, and anesthetics. These compounds also interact with the GABAA receptor but may have different binding sites and pharmacological effects .
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-14(22)20-16-4-2-3-15(13-16)17(23)21-11-7-18(8-12-21)5-9-19-10-6-18/h2-4,13,19H,5-12H2,1H3,(H,20,22) |
InChI Key |
DCGKLGYFWMHNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


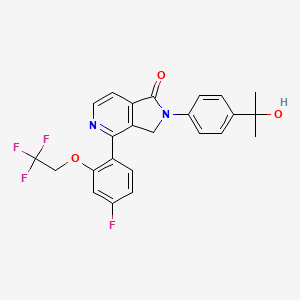



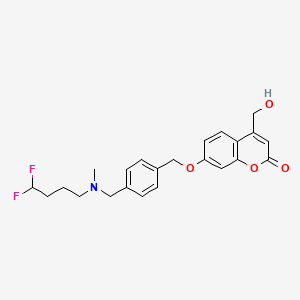
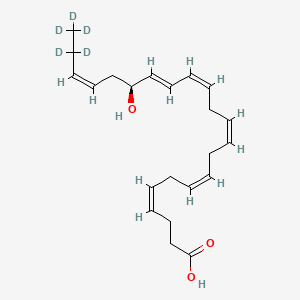
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
